Phosphoric acid, diphenyl tetradecyl ester

Description

Historical Context and Evolution of Organophosphorus Ester Research

The journey into understanding compounds like phosphoric acid, diphenyl tetradecyl ester begins with the broader history of organophosphorus chemistry. The synthesis of the first organophosphorus compound, tetraethyl pyrophosphate (TEPP), is credited to French chemist Philippe de Clermont and Russian chemist Wladimir P. Moschnin in 1854. nih.gov However, the significant toxic properties of these compounds were not fully realized until the 1930s in Germany, which spurred their development as chemical warfare agents and, subsequently, as insecticides. industrialchemicals.gov.auresearchgate.net

The post-World War II era saw a rapid expansion in the chemistry of organophosphorus compounds. researchgate.net This period marked the commercialization of organophosphate pesticides like parathion (B1678463) and malathion. nih.gov In parallel, the utility of organophosphate esters extended beyond agriculture and warfare. Their unique properties led to their adoption as flame retardants and plasticizers, offering alternatives to other chemical classes like chlorinated hydrocarbons. researchgate.netnih.gov The development of a wide array of organophosphate esters, including alkyl and aryl phosphates, has been driven by the need for materials with specific physical and chemical properties, such as thermal stability and compatibility with various polymers. nih.govresearchgate.net It is within this context of diversification that specific long-chain alkyl diphenyl phosphates, such as the tetradecyl ester, emerged for specialized industrial applications.

Significance within Organophosphorus Chemistry

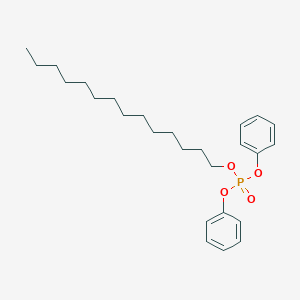

This compound, with the chemical formula C26H39O4P, is classified as a triester of phosphoric acid. researchgate.net This structure involves a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, each linked to an organic group. In this specific case, two of these are phenyl groups, and one is a long-chain tetradecyl group.

The synthesis of such esters typically involves the reaction of an alcohol with a phosphorus-containing reagent. For instance, diphenyl chlorophosphate can be reacted with the corresponding alcohol, in this case, 1-tetradecanol, to form the desired triester. nih.govresearchgate.net The properties of the final product are heavily influenced by the nature of the ester groups. The presence of the two phenyl groups and the long tetradecyl chain in this compound imparts specific characteristics, such as high molecular weight and a non-polar nature, which are crucial for its primary industrial applications.

This compound is a component of the commercial product Phosflex® 418, a flame retardant and plasticizer. gov.bc.ca In this formulation, it is part of a mixture of linear alkyl diphenyl phosphates. gov.bc.canih.gov The inclusion of long-chain alkyl groups, such as tetradecyl, is known to improve low-temperature flexibility and reduce volatility in the final products. nih.govgov.bc.ca

Interactive Data Table: Properties of a Commercial Mixture Containing this compound (Phosflex® 418)

| Property | Value |

| Physical Appearance | Clear, transparent liquid |

| Phosphorus Content (wt. %) | 7.29 |

| Specific Gravity (20°C/20°C) | 1.036 |

| Viscosity @ 25°C (mPa.s) | 23 |

| Acidity (mg KOH/g) | 0.20 |

| Water Content (wt. %) | 0.10 |

| 5% Weight Loss Temperature | 215°C |

| 10% Weight Loss Temperature | 235°C |

| Data sourced from a technical data sheet for Phosflex® 418, which contains a mixture of linear alkyl diphenyl phosphates including the tetradecyl ester. gov.bc.ca |

Interdisciplinary Relevance in Materials Science, Environmental Science, and Biochemistry

The applications and potential impacts of this compound extend across several scientific fields, primarily driven by its use as a flame retardant and plasticizer.

Materials Science:

In materials science, this compound is valued for its role in enhancing the properties of polymers, particularly flexible polyvinyl chloride (PVC). nih.govgov.bc.ca As a plasticizer, it increases the flexibility and durability of PVC. As a flame retardant, it helps to inhibit or delay the combustion of the material. Organophosphate esters like this one can act in both the condensed phase (by promoting char formation) and the vapor phase (by interrupting the chemical reactions of combustion). oecd.org The use of this compound in applications such as wire and cable insulation and jacketing highlights its importance in manufacturing materials that meet stringent safety standards. nih.govgov.bc.ca Research into novel flame-retardant plasticizers continues to be an active area, with a focus on improving thermal stability and reducing the migration of these additives from the polymer matrix. researchgate.net

Environmental Science:

The widespread use of organophosphate esters has led to their detection in various environmental compartments. nih.gov Since these compounds are often physically mixed with polymers rather than chemically bonded, they can be released into the environment through leaching, volatilization, and abrasion. usask.ca While extensive research exists on the environmental fate of more common organophosphate esters like triphenyl phosphate (B84403) (TPhP), specific data on the persistence, bioaccumulation, and ecotoxicity of this compound are limited.

However, based on its structure as a long-chain alkyl diphenyl phosphate, some general characteristics can be inferred. The long alkyl chain would likely lead to low water solubility and a higher tendency to adsorb to soil and sediment. nih.gov The biodegradation of long-chain alkyl compounds can vary, but the presence of the stable phosphate ester and phenyl groups may influence its environmental persistence. nih.gov The primary metabolite of many aryl phosphates is diphenyl phosphate (DPHP), and the environmental and toxicological profiles of DPHP have been studied more extensively. nih.gov

Biochemistry:

The biochemical relevance of this compound is primarily concerned with its potential for metabolism and any associated biological effects. Organophosphate esters can be metabolized in organisms, often through the action of enzymes like cytochrome P450s. nih.gov The metabolism of aryl phosphates typically involves the cleavage of the ester bond to produce metabolites such as diphenyl phosphate. nih.gov

Properties

IUPAC Name |

diphenyl tetradecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-28-31(27,29-25-20-15-13-16-21-25)30-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZERPLOQPHIGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073113 | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

142474-86-0 | |

| Record name | Diphenyl tetradecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, diphenyl tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Dynamics of Phosphoric Acid, Diphenyl Tetradecyl Ester

Hydrolytic Degradation Mechanisms

The hydrolysis of organophosphate esters is a critical degradation pathway that involves the cleavage of the ester bond. The rate and mechanism of this process are significantly influenced by factors such as pH, temperature, and the structure of the ester itself.

The hydrolysis of organophosphate esters can proceed through different mechanisms depending on the pH of the solution. nih.gov Generally, the hydrolysis rate is slowest in the neutral pH range (approximately 2-8) and is catalyzed by both acid and base. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 2), the reaction typically follows an A-2 mechanism, where the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.gov For some esters, particularly those with tertiary alkyl groups, an A-1 mechanism involving the formation of a carbocation intermediate can occur. chemistrysteps.com

Neutral Hydrolysis: In the neutral pH range, the uncatalyzed reaction with water is generally slow.

Base-Catalyzed Hydrolysis: Under alkaline conditions, hydrolysis is often more rapid and proceeds via a B-2 mechanism. chemrxiv.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the phosphorus atom, leading to the displacement of an alcohol or phenol (B47542). chemrxiv.orgyoutube.com This process is generally irreversible because the resulting carboxylic acid (in the case of carboxylate esters) or phosphoric acid derivative is deprotonated to form a resonance-stabilized anion that is no longer susceptible to nucleophilic attack. chemistrysteps.com

For phosphoric acid, diphenyl tetradecyl ester, a mixed aryl-alkyl phosphate (B84403), the pH-rate profile is expected to follow this general U-shaped curve. However, the precise rate constants would depend on the interplay of the electronic effects of the phenyl groups and the steric and electronic effects of the tetradecyl group.

Table 1: Illustrative Hydrolysis Half-Lives of Analogous Organophosphate Esters at Different pH Values

| Compound | pH | Temperature (°C) | Half-Life |

| Triphenyl Phosphate | 9.5 | 24.7 | 23 days |

| Triphenyl Phosphate | 8.2 | 24.7 | 472 days |

| Triethyl Phosphate | Neutral | 101 | ~22.8 hours |

This table presents representative data for analogous compounds to illustrate the effect of pH and structure on hydrolysis rates. Specific data for this compound is not available.

The molecular structure of an organophosphate ester plays a crucial role in determining its hydrolytic stability. The key factors are the electronic and steric properties of the substituent groups attached to the phosphorus atom.

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. chemrxiv.org Aryl groups, like the phenyl groups in diphenyl tetradecyl ester, are generally more electron-withdrawing than alkyl groups, which would suggest that the P-O-phenyl bond is more labile than the P-O-tetradecyl bond.

Steric Effects: Bulky substituent groups can hinder the approach of a nucleophile to the phosphorus atom, thereby decreasing the rate of hydrolysis. The long tetradecyl chain in this compound, is expected to introduce significant steric hindrance, which could increase its hydrolytic stability compared to smaller alkyl phosphate esters. researchgate.net

Leaving Group Ability: The stability of the leaving group (the alcohol or phenol) also influences the reaction rate. Phenoxide ions are better leaving groups than alkoxide ions due to resonance stabilization. Therefore, the cleavage of the diphenyl phosphate moiety is generally favored over the cleavage of the tetradecyl phosphate moiety.

The hydrolysis of organophosphate esters can be catalyzed by various species beyond protons and hydroxide ions.

General Acid/Base Catalysis: Other acidic or basic species present in the solution can also catalyze the hydrolysis reaction. For example, some studies have shown that organic acids can facilitate the hydrolysis of phosphate esters. nih.gov

Metal Ion Catalysis: Divalent and trivalent metal ions can act as Lewis acids, coordinating to the phosphoryl oxygen and increasing the electrophilicity of the phosphorus atom, thereby promoting nucleophilic attack by water or hydroxide. dtic.mil

For this compound, it is expected that its hydrolysis could be accelerated in the presence of such catalysts. The specific efficiency of a catalyst would depend on its ability to interact with the sterically hindered phosphorus center of the molecule.

Thermal Degradation Pathways

The thermal stability of organophosphate esters is a critical property, especially in applications such as flame retardants and lubricants. The degradation process typically involves the elimination of a phosphorus acid and other volatile products. nih.govnih.gov

The thermal degradation of organophosphate esters generally proceeds via elimination reactions. nih.govnih.gov

Alkyl Phosphate Degradation: Alkyl phosphates tend to decompose at lower temperatures compared to aryl phosphates. nih.govnih.gov The primary degradation pathway is often a β-elimination reaction, leading to the formation of an alkene and a phosphoric acid derivative. For this compound, the tetradecyl group would likely decompose to form tetradecene and diphenyl phosphoric acid.

Aryl Phosphate Degradation: Aryl phosphates are generally more thermally stable. nih.govnih.gov Their decomposition occurs at higher temperatures and can involve the cleavage of the P-O-aryl bond to form a phenol and a phosphoric acid derivative. semanticscholar.org

The initial major thermal decomposition products of this compound are, therefore, predicted to be:

Tetradecene

Diphenyl phosphoric acid

Phenol

Tetradecanol (B45765) (from cleavage of the tetradecyl group)

Further degradation of these initial products can lead to the formation of polyphosphoric acids and various other smaller organic fragments. nih.gov

Table 2: Predicted Thermal Decomposition Products of this compound

| Precursor | Predicted Decomposition Products | Degradation Pathway |

| This compound | Tetradecene + Diphenyl phosphoric acid | β-elimination of the tetradecyl group |

| This compound | Phenol + Tetradecyl phosphoric acid | Cleavage of a phenyl group |

| Diphenyl phosphoric acid | Phenol + Phosphoric acid | Further degradation |

This table is based on established degradation pathways for analogous organophosphate esters.

The thermal stability of organophosphate esters is a key determinant of their performance as flame retardants. When incorporated into a polymer matrix, these esters decompose upon heating to produce phosphoric and polyphosphoric acids. nih.gov These acids act in the condensed phase to catalyze the dehydration and charring of the polymer, forming a protective insulating layer that inhibits further combustion. nih.gov

The presence of both aryl and a long-chain alkyl group in this compound suggests a two-stage thermal degradation profile. The less stable tetradecyl group would likely decompose at a lower temperature, initiating the flame-retardant action. The more stable diphenyl phosphate moiety would then decompose at a higher temperature, continuing the release of phosphoric acid and contributing to char formation over a broader temperature range. This dual-functionality could potentially enhance its effectiveness as a flame retardant in certain polymer systems. The introduction of diphenyl groups has been shown to improve the thermal stability of some polymers. nih.gov

Photolytic Degradation Processes

The photolytic degradation of an organic compound is contingent on its ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm) and its reactivity with atmospheric photochemically generated species.

This compound is not expected to be susceptible to direct photolysis by sunlight, as it is not predicted to absorb light at wavelengths greater than 290 nm epa.gov. This is characteristic of many non-halogenated OPEs. For instance, triphenyl phosphate (TPhP), a structurally related compound, also does not absorb light in this range and is therefore stable to direct photolysis epa.gov. Similarly, diphenyl cresyl phosphate is reported to be photochemically stable, with an estimated half-life for photolysis in water of 4.86 years oecd.org. Given these precedents, the primary route of photochemical degradation for diphenyl tetradecyl ester is likely to be indirect, involving reactions with photochemically generated oxidants.

The principal mechanism for the atmospheric degradation of OPEs is their reaction with hydroxyl radicals (•OH) industrialchemicals.gov.aunih.gov. For this compound, this reaction can occur at either the aromatic (diphenyl) or the aliphatic (tetradecyl) portions of the molecule.

The atmospheric lifetime of OPEs is significantly influenced by these reactions. For example, the calculated atmospheric half-life of vapor-phase TPhP, based on its reaction with hydroxyl radicals, is approximately 12 hours epa.gov. More detailed calculations predict a lifetime of 7.6 days bohrium.com. For diphenyl phosphate (DPhP), the primary hydrolysis product of TPhP, the calculated atmospheric half-life is 17.4 hours industrialchemicals.gov.au. The degradation rate can be affected by the association of these chemicals with airborne particles. When adsorbed on ammonium (B1175870) sulfate (B86663) particles, the atmospheric half-lives of TPhP and DPhP were found to be in the range of 2.4–5.9 days and 2.1–5.3 days, respectively industrialchemicals.gov.au.

The reaction with •OH is believed to proceed via addition to the phenyl rings, forming a TPhP-OH adduct, which subsequently reacts with molecular oxygen to yield products like phenol phosphates nih.govbohrium.com. A similar mechanism can be postulated for diphenyl tetradecyl ester, leading to the formation of hydroxylated derivatives and subsequent cleavage of the ester bonds. The long alkyl chain also provides sites for hydrogen abstraction by •OH radicals, initiating a cascade of oxidative degradation reactions.

A study on the photodegradation of TPhP on the surface of transition metal salt particles, which are common in the atmosphere, found that the primary degradation products were DPhP and hydroxylated DPhP (OH-DPhP) nih.gov. This suggests that under atmospheric conditions, the cleavage of the phenoxy bond is a major degradation pathway.

Table 1: Estimated Atmospheric Half-lives of Related Organophosphate Esters

| Compound | Condition | Half-life | Reference |

| Triphenyl Phosphate (TPhP) | Vapor-phase reaction with •OH | 12 hours | epa.gov |

| Triphenyl Phosphate (TPhP) | Vapor-phase reaction with •OH (calculated) | 7.6 days | bohrium.com |

| Diphenyl Phosphate (DPhP) | Vapor-phase reaction with •OH | 17.4 hours | industrialchemicals.gov.au |

| Triphenyl Phosphate (TPhP) | Adsorbed on (NH₄)₂SO₄ particles | 2.4–5.9 days | industrialchemicals.gov.au |

| Diphenyl Phosphate (DPhP) | Adsorbed on (NH₄)₂SO₄ particles | 2.1–5.3 days | industrialchemicals.gov.au |

| Diphenyl Cresyl Phosphate | Photolysis in water (estimated) | 4.86 years | oecd.org |

Oxidative and Reductive Degradation Pathways

Beyond photolytic processes, this compound can undergo oxidative and reductive degradation through various environmental and biological pathways.

Oxidative degradation in biological systems is a key transformation pathway for OPEs. For instance, the metabolism of TPhP to DPhP is mediated by cytochrome P450 enzymes nih.gov. It is plausible that the tetradecyl group of diphenyl tetradecyl ester could also be a target for oxidative enzymes, leading to hydroxylated intermediates that can be further metabolized. Studies on tert-butylphenyl diphenyl phosphate have identified phenol, tert-butylphenol, and diphenyl phosphate as biodegradation products, indicating cleavage of the aryl-phosphate bond nih.gov. Chronic exposure to DPhP has been shown to inhibit oxidative phosphorylation in zebrafish, suggesting that OPE degradation products can interfere with fundamental cellular energy production pathways usask.ca.

Reductive degradation is a less common pathway for non-halogenated OPEs. However, for certain classes of OPEs, such as chlorinated ones, reductive dehalogenation by substances like nanoscale zerovalent iron is an effective degradation method internationaltradeinsights.com. For an aryl-alkyl phosphate like diphenyl tetradecyl ester, reductive pathways are less likely to be significant in the environment compared to oxidative and hydrolytic degradation.

Nucleophilic Substitution Reactions Involving Phosphate Esters

The phosphate ester core of this compound is susceptible to nucleophilic substitution reactions, primarily hydrolysis. The hydrolysis of triaryl phosphates like TPhP proceeds in a stepwise manner, with the first step being the cleavage of one phenyl-phosphate bond to yield DPhP and phenol industrialchemicals.gov.auepa.gov. This reaction is pH-dependent, with half-lives for TPhP ranging from 3 to 19 days at pH 7–9 industrialchemicals.gov.au.

The resulting DPhP is significantly more resistant to further hydrolysis under neutral and alkaline conditions industrialchemicals.gov.auepa.gov. This increased stability is attributed to the deprotonation of the free hydroxyl group on the phosphate, which creates a negatively charged phosphate monoanion that repels incoming nucleophiles industrialchemicals.gov.au. The hydrolysis of DPhP under acidic and alkaline conditions is extremely slow epa.gov.

Therefore, for this compound, the most likely initial hydrolysis product would be the cleavage of one of the phenyl ester bonds to form tetradecyl phenyl phosphate, or less likely, the cleavage of the tetradecyl ester bond. The subsequent hydrolysis of the remaining ester linkages would be considerably slower. The general mechanisms for nucleophilic substitution at a phosphorus center can be either associative (addition-elimination) or dissociative (elimination-addition), with the former being more common for acyclic phosphate triesters.

Radiolysis and Radiolytic Degradation Products

Radiolysis involves the degradation of a compound by ionizing radiation. While specific data on the radiolysis of this compound is unavailable, studies on related compounds provide insights into potential degradation pathways.

Research on the low-temperature X-radiolysis of various phosphate esters, including tri-p-tolyl phosphate (TTP), has shown that the presence of aromatic groups increases the resistance to irradiation compared to alkyl phosphates akjournals.com. The stabilizing effect of the phenyl groups in diphenyl tetradecyl ester would likely make it more resistant to radiolysis than a corresponding trialkyl phosphate. The ESR spectra of irradiated TTP suggest the formation of radical-cations and potentially radicals of the type RCHX-O-P(=O)(OR)₂ akjournals.com.

Studies on the gamma radiolysis of aromatic polyesters have identified the formation of cyclohexadienyl-type radicals through the addition of hydrogen atoms to the aromatic rings researchgate.net. It is plausible that the diphenyl moiety of diphenyl tetradecyl ester would undergo similar reactions upon irradiation. Furthermore, the long alkyl chain could be susceptible to C-H and C-C bond cleavage, leading to the formation of a variety of smaller radical fragments and stable products, as has been observed in the radiolysis of aliphatic esters and phospholipids (B1166683) oecd.orgnih.gov. The presence of the phosphate group itself can also be a site for reaction, with studies on the radiolysis of phosphate esters in aqueous solution showing that hydroxyl radical attack can lead to dephosphorylation nih.gov.

Applications and Material Science of Phosphoric Acid, Diphenyl Tetradecyl Ester

Phosphoric acid, diphenyl tetradecyl ester, belongs to the class of organophosphorus flame retardants (OPFRs), specifically an alkyl aryl phosphate (B84403) ester. These compounds are utilized as additive flame retardants in various polymers. Their effectiveness stems from their ability to interfere with the combustion cycle of the material in both the solid (condensed) phase and the gas phase. The structure of this molecule, featuring two aryl (diphenyl) groups, a phosphate core, and a long (C14) alkyl chain (tetradecyl), dictates its specific flame-retardant actions.

Flame Retardancy Mechanisms and Performance

The flame retardant action of this compound is multifaceted, involving mechanisms in both the condensed and gas phases. The balance between these mechanisms is influenced by the polymer matrix and the thermal decomposition behavior of the ester itself.

In the condensed phase, the primary goal is to form a protective barrier on the surface of the burning polymer. frontiersin.org This barrier insulates the underlying material from heat and oxygen, and reduces the release of flammable volatile compounds that fuel the fire. researchgate.net

A key condensed-phase mechanism for aryl phosphate esters is the promotion of charring. researchgate.net During combustion, the flame retardant decomposes. The phosphorus-containing fragments can act as catalysts, promoting dehydration and cross-linking reactions within the polymer backbone. researchgate.net Specifically, upon heating, this compound breaks down to form phosphoric and polyphosphoric acids. researchgate.net These acidic species facilitate the esterification and dehydration of the polymer, leading to the formation of a stable, carbonaceous char layer. researchgate.net The presence of the aromatic diphenyl groups in the molecule contributes significantly to the volume and stability of this char. researchgate.net This robust char layer acts as a physical barrier, limiting the heat transfer to the polymer substrate and restricting the flow of flammable gases to the flame front. nih.gov

Intumescent systems operate by swelling to create a voluminous, insulating foam-like char when exposed to heat. up.ac.za These systems typically require three components: an acid source, a carbon source (carbonific), and a blowing agent (spumific). flameretardants-online.com Phosphorus-based flame retardants, such as this compound, can function as the acid source. up.ac.za Upon thermal decomposition, they release phosphoric acid, which catalyzes the charring of a carbonific agent (which can be the polymer itself or another additive). up.ac.za Simultaneously, the decomposition of a blowing agent releases non-flammable gases, causing the char to swell and form the protective intumescent layer. flameretardants-online.com This multicellular barrier is highly effective at insulating the underlying material from the heat of the flame. researchgate.net

During the combustion process, the phosphorus-containing moieties can form a viscous, glassy layer of polyphosphoric or polymetaphosphoric acid on the polymer's surface. alfa-chemistry.comacs.org This inorganic glass coating acts as a sealant, preventing the escape of flammable volatile decomposition products and cutting off the oxygen supply to the polymer substrate. alfa-chemistry.com This protective film is thermally stable at high temperatures and further contributes to the insulation of the material, preventing further oxidation and glowing combustion of the char. researchgate.netnih.gov

In the gas phase, the objective is to interrupt the chemical chain reactions of combustion in the flame itself. nih.gov This is achieved by releasing active species that can scavenge the high-energy radicals responsible for flame propagation.

For gas phase activity to occur, phosphorus-containing compounds must be volatile enough to be released into the flame during polymer pyrolysis. researchgate.net Once in the gas phase, the thermal decomposition of the phosphate ester generates phosphorus-containing radicals, most notably the PO• radical. alfa-chemistry.com These radicals are highly effective at quenching the key high-energy radicals that sustain the combustion process, such as hydrogen (H•) and hydroxyl (OH•) radicals. researchgate.net The scavenging reactions, such as H• + PO• → HPO and OH• + PO• → HPO₂, replace highly reactive radicals with less reactive species, thereby inhibiting the exothermic chain-branching reactions of the flame. nih.govresearchgate.net This "flame poisoning" effect reduces the heat generated by the fire and can ultimately extinguish it. nih.gov

Illustrative Performance of Aryl Phosphate Esters in Polymers

| Polymer System | Flame Retardant (FR) | FR Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) |

| Polycarbonate/ABS | Triphenyl Phosphate (TPP) | 10 | 28.5 | V-0 | ~35% |

| Polycarbonate/ABS | Resorcinol bis(diphenyl phosphate) (RDP) | 10 | 32.0 | V-0 | ~50% |

| Polyethylene Terephthalate (PET) | Bisphenol A bis(diphenyl phosphate) (BDP) | 8 | 34.0 | V-0 | ~45% |

Note: This table presents generalized data compiled from various studies on common aryl phosphate esters to demonstrate their typical flame-retardant performance. Actual values can vary significantly based on the specific polymer grade, formulation, and testing conditions.

Performance Evaluation Metrics (e.g., Limited Oxygen Index, UL-94 Rating)

The effectiveness of flame retardants is commonly quantified using metrics such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The LOI value represents the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. ejournals.eu A higher LOI value indicates better flame retardancy. For instance, some phosphorus-containing flame retardants can help materials achieve high LOI values, such as 32.4% or even 38.3%, and pass the UL-94 V-0 rating, which signifies that burning stops within 10 seconds on a vertical specimen. researchgate.netresearchgate.net

The UL-94 test is a widely recognized standard for the flammability of plastic materials. In the vertical test, a V-0 rating indicates the highest level of flame retardancy, followed by V-1 and V-2. For example, the incorporation of a phosphorus-based flame retardant enabled a DGEBA/DDS epoxy system to reach a V-0 rating. researchgate.net Similarly, studies on polyamide 6 (PA6) composites have shown that the addition of specific phosphorus-containing flame retardants can lead to a V-0 rating. researchgate.net

Table 1: Illustrative Performance of Phosphorus-Based Flame Retardants in Polymers

| Polymer System | Flame Retardant | LOI (%) | UL-94 Rating |

| DGEBA/DDS Epoxy | 1.5 wt% Phosphorus | 32.4 | V-0 |

| Polyamide 6 (PA6) | 20 wt% CNALCPA | 38.3 | V-0 |

| Polyamide 6 (PA6) | 10% ADP / 2.5% OPS | - | V-0 |

This table provides examples of the performance of various phosphorus-based flame retardants in different polymer systems and is not specific to this compound.

Interaction with Polymer Matrices and Synergistic Effects

The efficacy of a flame retardant is highly dependent on its interaction with the polymer matrix. The dispersion of the flame retardant within the polymer is crucial. For example, the use of chain modifiers like aromatic polycarbodiimide (PCDI) or epoxy-based chain-extenders (CE) in polylactide (PLA) composites can improve the distribution and reduce the particle size of phosphorus-based flame retardants, leading to enhanced fire resistance. nih.gov

Synergistic effects are often exploited to improve flame retardant efficiency. This involves combining different types of additives to achieve a greater effect than the sum of the individual components. For instance, melamine (B1676169) can act as a synergist with ammonium (B1175870) polyphosphate (APP) in PLA, enhancing flame retardancy in the condensed phase. nih.gov Clay-based nanoparticles like montmorillonite (B579905) have also been shown to have a synergistic effect with phosphorus flame retardants by improving thermal stability and reducing melt dripping. nih.gov In flexible polyurethane foams, a synergistic relationship has been observed between mono-hydroxyl-functional dialkyl phosphinate compounds and phosphate esters. google.com

Role as Halogen-Free Flame Retardant Alternatives

Growing environmental and health concerns have driven the demand for halogen-free flame retardants. researchgate.net Organophosphate esters, including compounds like this compound, are a significant class of halogen-free alternatives. alfa-chemistry.com They are increasingly replacing halogenated flame retardants, particularly brominated flame retardants (BFRs), in various applications. nih.govresearchgate.net The advantages of phosphate ester flame retardants include their ability to improve the flow processability of plastics during molding and their minimal impact on photostability. alfa-chemistry.com

Plasticizer Functions and Mechanisms

This compound, like other phosphate esters, can also function as a plasticizer. alfa-chemistry.comgoogle.com Plasticizers are substances added to polymers to increase their flexibility, workability, and distensibility. hallstarindustrial.com They work by inserting their molecules between the polymer chains, which weakens the intermolecular forces (van der Waals forces) between these chains. longchangchemical.com This increased mobility of the polymer chains leads to a reduction in the glass transition temperature (Tg) and melt viscosity, making the material more flexible and easier to process. hallstarindustrial.comlongchangchemical.com

Phosphate esters are known to impart flame retardancy in addition to their plasticizing effect. longchangchemical.com The effectiveness of a plasticizer depends on its compatibility with the polymer, its plasticizing efficiency, and its durability. longchangchemical.com For instance, in polyvinyl chloride (PVC) resins, straight-chain monoalkyl diaryl phosphate esters, such as dodecyl diphenyl phosphate ester and tetradecyl diphenyl phosphate ester, have been used as fire-retardant and heat-resistant plasticizers. google.com

Lubricant Additive Properties

Phosphate esters have a long history of use as lubricant additives, valued for their anti-wear and extreme-pressure (EP) properties. machinerylubrication.comudayton.edu They are used in a variety of lubricant formulations, including those for hydraulic systems, turbines, and compressors. machinerylubrication.com The mechanism by which they function as anti-wear additives involves their interaction with metal surfaces to form a protective film that prevents direct metal-to-metal contact, particularly under high load and temperature conditions. udayton.edu

Phosphorus-containing additives are effective in a temperature range of approximately 240°C to 900°C. google.com Mixtures of phosphoric acid esters and amines have been used as high-pressure additives in non-water miscible cooling lubricants. google.com

Hydraulic Fluid Formulations

Phosphate esters are a key component in the formulation of fire-resistant hydraulic fluids, particularly in applications where there is a high risk of fire. machinerylubrication.commarcorubber.com These fluids are typically composed of a blend of mineral oils and phosphoric acid esters, designed to provide superior protection against wear and corrosion. marcorubber.com The fire resistance of phosphate esters is attributed to their high ignition temperatures, excellent oxidation stability, and low vapor pressures. machinerylubrication.com

Different types of phosphate esters, including triaryl, trialkyl, and alkyl/aryl esters, are used in hydraulic fluid formulations. cdc.gov For example, isopropyl phenyl diphenyl ester and t-butylphenyl diphenyl phosphate are used in certain hydraulic fluids. nih.gov However, a limitation of phosphate ester-based hydraulic fluids is their chemical aggressiveness towards some common seal materials, which can cause them to become brittle and crack. machinerylubrication.commarcorubber.com Therefore, the selection of compatible seal materials, such as FFKM (perfluoroelastomer), is crucial for applications using these fluids. marcorubber.com

Polymer Science and Composite Materials

In the broader field of polymer science, phosphorus-containing polymers are of significant interest due to the various properties they can impart to materials. The presence of phosphorus in a polymer chain can enhance flame retardancy, improve dyability, provide higher antistatic properties, and increase solubility and adhesion. nih.gov

Incorporation into Polymer Systems

The diphenyl phosphate moiety is a key structural component that can be incorporated into polymer backbones through polycondensation reactions. A well-established method involves the reaction of diphenyl H-phosphonate with various diols. acs.orgencyclopedia.pub This process is practically irreversible and can be conducted at temperatures ranging from 80 to 200°C, yielding high molecular weight poly(alkylene H-phosphonate)s. acs.orgacs.org These polymers serve as crucial reactive intermediates that can be subsequently oxidized to form poly(alkylene phosphates), which are structural analogues of biopolymers like nucleic acids. acs.org

The incorporation of a molecule like diphenyl tetradecyl ester into a polymer matrix, likely as an additive rather than a co-monomer, would primarily function to impart flame retardancy. google.com The long tetradecyl chain would also act as a plasticizer, increasing the flexibility and processability of the polymer. The general principle of creating phosphorus-containing polymers via diphenyl phosphonate (B1237965) precursors highlights the utility of the diphenyl phosphate group in polymer chemistry.

| Reactants | Reaction Conditions | Resulting Polymer | Molecular Weight (Mn) | Key Finding | Reference |

|---|---|---|---|---|---|

| Diphenyl H-phosphonate + 1,10-decanediol | 1,2-dichlorobenzene solution, 140°C | Poly(decamethylene H-phosphonate) | Up to 11,600 Da | Solution polycondensation yields high molecular weight polymers without by-product removal. | acs.org |

| Diphenyl H-phosphonate + Diols | Bulk or solution, 80-200°C, phenol (B47542) removal enhances reaction | Poly(alkylene H-phosphonate)s | Up to 30,000 Da | Method allows for simple preparation of high molecular weight, reactive polymers that can be converted to poly(alkylene phosphates). | acs.orgacs.org |

| Diphenyl phosphonate + Diols | 140°C, elimination of phenol | Poly(alkylene phosphodiester)s (PCPAs) after oxidation | Up to 40,000 Da | Proposed as an effective method to achieve high molecular weight polycondensation products. | encyclopedia.pubmdpi.com |

Development of Polymer-Inorganic Hybrids

Polymer-inorganic hybrid materials combine the properties of organic polymers with those of inorganic components, often resulting in materials with enhanced thermal stability, mechanical strength, or specific functionalities. The phosphate ester group is particularly effective in mediating the formation of such hybrids.

Polymers containing phosphate ester units, such as poly(alkylene phosphate)s, have been utilized to create hybrids with inorganic materials like calcium carbonate (CaCO3). researchgate.net In these systems, the phosphate groups can interact with the inorganic phase, for instance, by modifying the crystallization process of CaCO3. A diblock copolymer containing an ionic poly(alkylene phosphate) block and a non-ionic poly(ethylene glycol) block can be used to form these polymer-inorganic hybrids. researchgate.net

Following this principle, this compound could be employed as a surface-active agent in the synthesis of hybrid materials. Its polar phosphate head could adsorb onto the surface of inorganic nanoparticles (e.g., silica, titania, or other metal oxides), while the nonpolar tetradecyl and phenyl groups would ensure compatibility and dispersion within a polymer matrix. This approach is advantageous for creating homogeneous nanocomposites via in-situ synthesis methods like the sol-gel process. mdpi.com The phosphate group can also form chelates with metal ions, further strengthening the interface between the organic and inorganic components. rsc.org

Surface Modification of Materials (e.g., Carbon Fibers)

The surface properties of materials can be tailored for specific applications by grafting functional molecules. Organophosphates are effective for this purpose, particularly for materials like carbon fibers used in high-performance composites. Treating carbon fibers with phosphoric acid has been shown to significantly alter their surface chemistry, which in turn improves interfacial adhesion with polymer resins. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) analysis reveals that this treatment increases the concentration of oxygen-containing functional groups on the carbon fiber surface, specifically creating phosphate (P-O) and phosphoryl (P=O) bonds. researchgate.netresearchgate.net This chemical modification enhances the surface energy and provides active sites for bonding with a polymer matrix.

While direct studies on diphenyl tetradecyl ester are not available, it can be inferred that its phosphate head group would exhibit similar reactivity. It could be used to anchor the molecule to a substrate, with the bulky phenyl groups and the long, flexible tetradecyl chain modifying the surface properties, such as increasing hydrophobicity or improving compatibility with specific polymer matrices.

| Treatment Condition | C-C/C-H (%) | C-O (%) | C=O (%) | O=C-O (%) | P-O (%) | P=O (%) | Key Finding | Reference |

|---|

Liquid Membrane Applications

Liquid membranes are used for selective separation processes, and organophosphates are known components in such systems. They can act as carriers to transport specific ions across a membrane phase. For instance, phosphoric acid itself is used to dope (B7801613) polymer membranes to create high-temperature proton exchange membranes for fuel cells. wikipedia.org

Organophosphate esters can be used in liquid-liquid extraction to purify phosphoric acid by separating it from impurities. wikipedia.org Furthermore, molecularly imprinted polymers have been developed to selectively extract diphenyl phosphate, a degradation product of other organophosphate flame retardants, from aqueous solutions, demonstrating the specific interactions possible with this moiety. nih.gov

Given its amphiphilic nature, this compound is a strong candidate for use in liquid membrane formulations. The polar phosphate group can selectively interact with target cations or other polar molecules, while the hydrophobic phenyl and tetradecyl groups ensure its solubility in the organic membrane phase, facilitating the transport process.

Catalytic Applications

The phosphate ester functional group is a cornerstone of organocatalysis, capable of mediating a wide variety of chemical transformations.

Organocatalysis Utilizing Phosphate Ester Moieties

The phosphate ester moiety can participate in catalysis through several mechanisms. The phosphoryl oxygen (P=O) can act as a hydrogen bond acceptor or a Lewis base. In their acidic form (P-OH), they are excellent Brønsted acid catalysts. The hydrolysis of phosphate esters, a critical reaction in biology, can be catalyzed by various metal ions and enzyme mimics, demonstrating the reactivity of the phosphorus center. dtic.milnih.gov

While this compound itself is not a Brønsted acid, its phosphate group can be a site for catalytic activity. Its derivatives could potentially be used in reactions where a bulky, hydrophobic phosphate group is required to create a specific steric environment around a catalytic center.

Asymmetric Catalytic Reactions

A significant area of organocatalysis is the use of chiral phosphoric acids for asymmetric reactions. These catalysts, which are derivatives of binaphthyl (BINOL) or other chiral scaffolds, are technically chiral phosphate diesters. They have proven highly effective in a vast range of transformations, including reductions, cycloadditions, and allylic substitutions, consistently yielding products with high enantioselectivity. mdpi.comnih.govgoogle.com

The principle relies on the formation of a well-defined chiral environment through hydrogen bonding between the acidic proton of the catalyst and the substrate. For example, the asymmetric reduction of imines and the allylation of aldehydes are classic examples where chiral phosphoric acid catalysts deliver high enantiomeric excess (ee). nih.govgoogle.com

Although this compound is achiral, the extensive research into chiral phosphate esters underscores the catalytic potential of the phosphate moiety. It illustrates that the fundamental structure is amenable to catalytic applications, and derivatization could lead to novel catalysts.

Separation Science and Technology

The unique molecular structure of this compound, positions it within the broader class of organophosphorus compounds that are pivotal in various separation processes. These compounds are known for their ability to interact with and separate specific components from complex mixtures.

Metal Ion Extraction and Selective Separation

Organophosphorus compounds, particularly phosphoric acid esters, are well-established as effective extractants in the field of hydrometallurgy for the recovery of heavy metals. mdpi.com The mechanism of extraction often involves the formation of stable complexes with metal ions through processes like cation exchange, solvation, and chelation. mdpi.com The efficiency of these extractants is influenced by several factors, including the pH of the solution, temperature, and the concentration of both the extractant and the metal ions. mdpi.com

While specific studies on this compound are not widely documented in publicly available literature, the general principles of organophosphate chemistry suggest its potential utility in this area. The presence of the phosphate group allows for interaction with metal cations, and the organic substituents (diphenyl and tetradecyl groups) provide solubility in organic solvents, a key requirement for solvent extraction processes.

The separation of rare earth elements (REEs) presents a significant challenge due to their chemical similarity. Organophosphorus extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA) are commonly used for this purpose. nih.govmdpi.com These acidic organophosphorus compounds can selectively extract REEs from aqueous solutions into an organic phase. The separation is based on the subtle differences in the stability of the complexes formed between the extractant and the individual REE ions. Factors such as the concentration of the extractant and the pH of the aqueous feed can be optimized to enhance separation efficiency. mdpi.com

Application as Adsorbents in Separation Processes

Phosphate-containing materials are also explored as adsorbents for the removal of various pollutants from water. For instance, hyper-cross-linked polymers containing phosphate groups have demonstrated high efficiency and selectivity in adsorbing substances like tetracycline (B611298) from aqueous solutions. researchgate.net The phosphate groups in these materials act as primary adsorption sites through ionic interactions and hydrogen bonding. researchgate.net

In the context of this compound, while not a polymer itself, its phosphate functional group could be incorporated into adsorbent materials. Such functionalized adsorbents could potentially be used for the selective removal of specific contaminants from liquid phases.

Ligand Design for Selective Separations

The design of ligands with high selectivity for specific metal ions is a crucial aspect of separation science. Organophosphorus compounds are versatile in this regard, as their molecular structure can be tailored to achieve desired extraction properties. mdpi.com The nature of the substituent groups attached to the phosphorus atom significantly impacts the ligand's affinity for different metals, a principle explained by the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com By modifying the alkyl or aryl groups, researchers can fine-tune the electronic and steric properties of the ligand to enhance its selectivity for a target metal ion. mdpi.com

This compound, with its combination of aromatic (diphenyl) and long aliphatic (tetradecyl) chains, represents a specific ligand design. The interplay of these groups would define its coordination behavior and selectivity towards different metal ions.

Corrosion Protection Formulations

Organophosphate esters are recognized for their effectiveness as corrosion inhibitors for various metals, particularly in neutral or near-neutral media. mdpi.com They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nbinno.com This adsorption can be either physical or chemical in nature. nbinno.com

Research on a closely related compound, tetradecyl phosphate ester (PE-C14), has demonstrated its efficacy as a corrosion inhibitor for carbon steel. ohio.edu Studies have shown that PE-C14 can form a protective film on the steel surface, with the effectiveness of the inhibition being influenced by temperature. ohio.edu At higher temperatures, a more stable and protective film has been observed to form. ohio.edu

The general mechanism for corrosion inhibition by organophosphates involves the phosphate head group interacting with the metal surface, while the organic tails form a hydrophobic layer. This reduces the contact of the metal with the corrosive environment. Organophosphate-based formulations are valued for their hydrolytic stability over a wide pH range and at elevated temperatures. altret.com They are also often used in combination with other substances, like zinc, to provide synergistic corrosion protection. altret.com

While detailed performance data for this compound specifically as a corrosion inhibitor is limited in open literature, the known behavior of similar long-chain alkyl phosphate esters suggests its potential in this application. The diphenyl groups may further enhance its adsorption characteristics on metal surfaces through pi-orbital interactions.

Environmental Fate and Transport Dynamics

Environmental Distribution and Partitioning Behavior

The environmental distribution of OPEs is dictated by their partitioning behavior between different environmental compartments such as air, water, soil, and sediment. acs.orgnih.gov These partitioning processes are influenced by the specific physicochemical properties of each OPE, including its vapor pressure, water solubility, and octanol-air (KOA) and octanol-water (KOW) partition coefficients.

The partitioning of an OPE between the air and water phases is a critical factor in its environmental transport. This behavior is often described by the air-water partition coefficient (KAW) or Henry's Law Constant. OPEs exhibit a wide range of volatilities. For instance, more volatile OPEs tend to be present predominantly in the gas phase in the atmosphere, while less volatile OPEs are more likely to be associated with atmospheric particles. deu.edu.tr

Studies on various OPEs have shown that their presence in the atmosphere is a combination of the gas and particle phases. The particle-phase partitioning fraction (Φ) for OPEs has been observed to be positively correlated with the octanol-air partition coefficient (KOA). acs.orgnih.gov OPEs with higher KOA values, indicative of lower volatility and a greater affinity for organic phases, are more likely to be found in the particle phase. acs.orgacs.org The spatial distribution of some OPEs suggests that those with longer atmospheric half-lives and higher KOA values have a greater potential for long-range atmospheric transport. acs.orgnih.gov

Seasonal variations also impact air-water partitioning, with higher temperatures in the summer favoring a shift towards the gas phase for more volatile OPEs. nih.govdeu.edu.tr

Table 1: General Air-Water Partitioning Characteristics of Organophosphate Esters

| OPE Type | Volatility | Predominant Atmospheric Phase | Long-Range Transport Potential |

|---|---|---|---|

| Short-chain alkyl OPEs | Higher | Gas Phase | Lower |

| Chlorinated OPEs | Variable | Gas & Particle Phase | Variable |

This table provides a generalized summary based on the behavior of different classes of OPEs.

When OPEs enter the terrestrial environment, their fate is largely controlled by sorption processes in the soil. The partitioning between soil and water, often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (KOC), determines their mobility and bioavailability.

OPEs, being generally hydrophobic, tend to sorb to soil organic matter. The extent of this sorption is related to the compound's hydrophobicity (often indicated by its KOW value). For "Phosphoric acid, diphenyl tetradecyl ester," the presence of the long tetradecyl chain would suggest a high KOW and therefore strong adsorption to soil particles. This would limit its mobility in soil and reduce the likelihood of it leaching into groundwater.

Research on secondary OPEs (SOPEs), which can be formed in the environment, has shown their presence in both agricultural and non-agricultural soils, suggesting that atmospheric deposition is a significant input pathway. tandfonline.com

In aquatic systems, OPEs tend to partition from the water column to the sediment. nih.gov This is particularly true for less water-soluble and more hydrophobic OPEs. The sediment can act as a long-term sink for these compounds.

Studies have investigated the pseudo-partitioning values of various OPEs in lake systems. For example, Tris(2-ethylhexyl) phosphate (B84403) (TEHP), a high molecular weight alkyl OPE, has been shown to have a high pseudo-partitioning coefficient, indicating a strong tendency to accumulate in sediment. nih.gov Given its structure, "this compound" is also expected to exhibit strong partitioning to sediments.

The concentration of OPEs in sediments can be significantly higher than in the overlying water, making sediments an important reservoir for these contaminants in aquatic environments. mdpi.comnih.gov

Table 2: Sediment-Water Partitioning Behavior of Selected Organophosphate Esters

| Compound | Log KOW | Sediment Partitioning Tendency | Reference |

|---|---|---|---|

| Trimethyl phosphate (TMP) | Low | Low | nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Moderate | Moderate | nih.gov |

| Tris(2-ethylhexyl) phosphate (TEHP) | High | High | nih.gov |

This table presents examples of OPEs with varying partitioning behaviors. Data for this compound is not available.

Indoor and outdoor dust is a significant matrix for the accumulation of OPEs. researchgate.net Since OPEs are used as additives in numerous consumer products found indoors (e.g., electronics, furniture, textiles), they can be released into the indoor environment and sorb to dust particles. acs.org

The presence of OPEs in indoor dust represents a potential pathway for human exposure. The concentrations of OPEs in dust can vary widely depending on the types and amounts of consumer products present. Secondary OPEs have also been detected in indoor dust. tandfonline.com

Wastewater treatment plants (WWTPs) are important conduits for OPEs into the environment. Due to their physicochemical properties, many OPEs partition from the wastewater to the sewage sludge during treatment processes. nih.gov

Studies have detected a range of OPEs in the influent, effluent, and sludge of industrial and municipal WWTPs. nih.gov The concentrations of OPEs in sludge can be substantial, and the land application of biosolids can introduce these compounds into the terrestrial environment. The detection of diphenyl phosphate, a degradation product of aryl-OPEs, in WWTP influent suggests that degradation can occur prior to or during treatment. nih.gov

Degradation Pathways in Environmental Compartments

OPEs can be degraded in the environment through various biotic and abiotic processes, including hydrolysis, photolysis, and biodegradation. The structure of the OPE, particularly the nature of the ester groups (alkyl, aryl, halogenated), influences its susceptibility to degradation.

Hydrolysis is a key degradation pathway for some OPEs. The ester bonds can be cleaved, leading to the formation of diester and monoester degradation products. For example, the hydrolysis of an aryl-OPE like triphenyl phosphate (TPHP) can produce diphenyl phosphate (DPHP). nih.gov The rate of hydrolysis is dependent on factors such as pH and temperature.

Biodegradation, mediated by microorganisms, is another important degradation route. Some OPEs have been shown to be biodegradable, although the rates can be slow for more persistent compounds. The degradation of OPEs in wastewater treatment plants is attributed in part to microbial activity. mdpi.com The degradation of parathion (B1678463), an organophosphate insecticide, involves the hydrolysis of the aryl ester bond. wikipedia.org

The degradation of OPEs can lead to the formation of transformation products that may also be of environmental concern. For instance, the degradation of TCPP has been shown to proceed through hydroxylation, oxidation, dechlorination, and dealkylation. mdpi.com

Aerobic and Anaerobic Biodegradation

The biodegradation of organophosphate esters is a primary mechanism for their removal from the environment, with processes occurring under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation: In aerobic environments, the biodegradation of OPEs is generally considered more rapid and complete compared to anaerobic conditions. mdpi.comnih.gov The primary pathway for the aerobic breakdown of OPEs is the enzymatic hydrolysis of the ester bonds, a reaction facilitated by microbial esterases. cdc.gov This initial step would cleave the diphenyl tetradecyl ester molecule, likely yielding diphenyl phosphate (DPHP) and tetradecanol (B45765). These breakdown products can then be further utilized by microorganisms as carbon sources. cdc.gov Studies on other OPEs have shown that various bacteria, such as those from the Pseudomonas genus, can effectively degrade these compounds. cdc.gov While specific studies on this compound are not prevalent, the general principles of OPE biodegradation suggest it would be susceptible to aerobic degradation.

Anaerobic Biodegradation: Under anaerobic conditions, such as those found in deep sediments or certain wastewater treatment stages, biodegradation still occurs but often at a slower rate. nih.gov Anaerobic processes have been documented for a variety of OPEs, contributing to their environmental attenuation. nih.gov The process involves different microbial communities and enzymatic pathways than aerobic degradation. For many complex organic pollutants, anaerobic degradation can be a crucial first step in their transformation, sometimes leading to products that are more readily degraded by aerobic organisms. nih.gov

Phototransformation in Aquatic and Atmospheric Phases

Phototransformation, or the degradation of a chemical due to the absorption of light, is another significant process influencing the environmental persistence of OPEs.

Aquatic Phototransformation: In aquatic systems, direct photolysis (degradation by direct absorption of sunlight) and indirect photolysis (degradation initiated by other light-absorbing substances in the water) can occur. The rate and significance of these processes for this compound would depend on its light absorption spectrum and the presence of photosensitizers like dissolved organic matter in the water. Research on triphenyl phosphate (TPHP), a structurally related aryl-OPE, indicates that it can be transformed in simulated cloud water through reactions mediated by reactive species. acs.org

Atmospheric Phototransformation: In the atmosphere, OPEs can exist in both the gas phase and associated with particulate matter. uri.edunih.gov The primary degradation pathway in the atmosphere is through reaction with photochemically produced hydroxyl (•OH) radicals. uri.edu The atmospheric lifetime of OPEs can vary from hours to days, influencing their potential for long-range atmospheric transport. uri.edu For particle-bound OPEs, atmospheric lifetimes have been estimated to be on the order of several days, suggesting potential for medium to long-range transport to remote regions. uri.edu

Chemical Transformation Processes

Aside from biological and photochemical degradation, abiotic chemical transformation, primarily hydrolysis, is a key process in the environmental fate of phosphate esters. cdc.gov

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the ester linkages are susceptible to hydrolysis, which would result in the formation of diphenyl phosphate and tetradecanol. The rate of this reaction is highly dependent on environmental conditions, particularly pH. cdc.gov Generally, phosphate esters are resistant to hydrolysis under neutral or acidic conditions but degrade more readily in alkaline (high pH) environments. cdc.gov For example, the hydrolysis half-life of TPHP decreases significantly as pH increases from 8.2 to 9.5. cdc.gov A similar trend would be expected for diphenyl tetradecyl ester.

Table 1: Hydrolysis Half-Life of a Related Aryl Phosphate Ester

This table shows data for Diphenyl Cresyl Phosphate, a structurally similar compound, illustrating the influence of pH on stability.

| pH | Half-Life (Days) | Conditions |

| 4 | Stable | - |

| 7 | ~47 | - |

| 9 | Hydrolysed | - |

| Data derived from studies on Diphenyl Cresyl Phosphate. oecd.org |

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Webs

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources (water, food, air), while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

The bioaccumulation potential of OPEs is linked to their hydrophobicity (tendency to dissolve in fats and oils rather than water), often estimated by the octanol-water partition coefficient (Kow). However, metabolism within the organism plays a crucial role in limiting the extent of bioaccumulation. cdc.gov Studies on various OPEs have shown a range of bioconcentration factors (BCFs), which measure uptake from water alone.

While some OPEs demonstrate a capacity for bioconcentration in aquatic organisms like fish and daphnids, the potential for biomagnification is generally considered to be low. cdc.govnih.gov Rapid metabolism and elimination often prevent the transfer and magnification of these compounds up the food web. In fact, studies on the trophic transfer of several OPEs from algae to the zooplankton Daphnia magna found biomagnification factors (BMFs) below one, indicating trophic dilution rather than magnification. nih.gov The degradation product diphenyl phosphate (DPHP), however, has been suggested to have a higher bioaccumulation potential than its parent compound, TPHP, due to slower degradation and elimination rates. nih.gov

Table 2: Bioconcentration Factors (BCFs) for Related Organophosphate Esters in Fish

This table provides examples of BCF values for other OPEs, which can provide context for the potential behavior of this compound.

| Compound | Species | BCF |

| Triphenyl phosphate (TPP) | Rainbow trout | 573 |

| Triphenyl phosphate (TPP) | Fathead minnows | 561 |

| Tri(m-cresyl) phosphate (m-TCP) | Rainbow trout | 1,420 |

| Tri(p-cresyl) phosphate (p-TCP) | Rainbow trout | 784 |

| Data from Muir et al. (1983a) as cited in a toxicological profile. cdc.gov |

Environmental Mobility Assessment

The environmental mobility of a chemical describes its tendency to move between environmental compartments (air, water, soil, sediment). This is largely governed by properties such as water solubility, vapor pressure, and its partitioning between different phases, often estimated by the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov

A high Koc value indicates a strong tendency for a chemical to adsorb to organic matter in soil and sediment, which limits its mobility in water and reduces the likelihood of groundwater contamination. nih.gov Organophosphate esters exhibit a wide range of Koc values. Given its structure, which includes a long tetradecyl alkyl chain, this compound is expected to be hydrophobic and have a relatively high Koc value. This suggests it would bind strongly to soil and sediment, resulting in low environmental mobility. In contrast, its degradation product, diphenyl phosphate (DPHP), has been found to have a low degree of sorption, indicating it could be mobile in soil and groundwater systems. researchgate.net

Table 3: Soil Organic Carbon-Water Partition Coefficients (Koc) for Various OPEs

This table provides context for the expected soil mobility of this compound.

| Compound | Koc Value | Implied Mobility |

| Triphenyl phosphate (TPP) | 7,850 | Low |

| Tricresyl phosphate (TCP) | 14,350 | Low |

| Tris(2-chloroethyl) phosphate (TCEP) | 151 | High |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCP) | 2,591 | Low to Medium |

| Data reported by Muir (1984) using data from Kenaga and Goring (1980). nih.gov |

Environmental Fate Modeling and Prediction

To synthesize the complex interactions of a chemical with the environment, scientists use mathematical models to predict its distribution and persistence.

Fugacity-Based Models

Fugacity-based models are a powerful tool for predicting the environmental fate of organic chemicals. ulisboa.pt Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil). ulisboa.pt These models use the physicochemical properties of a compound and the characteristics of a model environment to calculate its distribution and concentration in different environmental compartments at equilibrium (Level I and II models) or in a non-equilibrium, steady-state (Level III) or dynamic (Level IV) system. ulisboa.pt

While no specific fugacity modeling studies were found for this compound, such models have been applied to structurally similar OPEs. For instance, a Level III fugacity model for diphenyl cresyl phosphate predicted that it would primarily partition to water and soil. oecd.org A similar model for this compound would likely predict significant partitioning to soil and sediment due to its expected high hydrophobicity and low vapor pressure. These models are invaluable for conducting environmental risk assessments by estimating predicted environmental concentrations (PECs) for comparison against no-effect concentrations. oecd.org

Steady-State Partitioning Models

Steady-state partitioning models, such as fugacity models, are valuable tools for predicting the environmental distribution of a chemical under equilibrium or near-equilibrium conditions. These models use the chemical's physicochemical properties to estimate its concentration in various environmental compartments like air, water, soil, and sediment.

The partitioning of a chemical is driven by its tendency to move between phases, a concept quantified by fugacity. Key physicochemical properties that determine the environmental partitioning of this compound include its octanol-water partition coefficient (Kow), vapor pressure, water solubility, and the organic carbon-water partition coefficient (Koc).

Table 1: Estimated Physicochemical Properties for this compound

| Property | Estimated Value | Significance for Environmental Partitioning |

| Log Kow (Octanol-Water Partition Coefficient) | High | A high log Kow suggests a strong tendency to partition into organic matter, indicating potential for bioaccumulation in organisms and adsorption to soil and sediment. |

| Vapor Pressure | Low | A low vapor pressure indicates that the compound is not very volatile and is less likely to be found in significant concentrations in the atmosphere. |

| Water Solubility | Low | Low water solubility limits its concentration in the aqueous phase and favors partitioning to solid phases like soil and sediment. |

| Henry's Law Constant | Low | A low Henry's Law Constant, derived from vapor pressure and water solubility, suggests a low tendency to partition from water to air. |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High | A high log Koc indicates strong binding to the organic fraction of soil and sediment, reducing its mobility in these compartments and its bioavailability to some organisms. |

Note: The values in this table are qualitative estimates based on the structure of this compound and typical values for similar large organophosphate esters. For a precise assessment, experimentally determined or validated QSAR-predicted values would be necessary.

Based on these estimated properties, a fugacity model would likely predict that this compound will predominantly partition to soil and sediment when released into the environment. Its low volatility and low water solubility, combined with a high affinity for organic carbon, would limit its presence in the air and water column. The primary transport mechanisms would likely be associated with the movement of soil and sediment particles.

Ecological Risk Assessment Methodologies for Organophosphate Esters

The ecological risk assessment of organophosphate esters (OPEs), including this compound, follows a structured approach to evaluate the potential for adverse effects on ecosystems. nih.govmdpi.com This process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

A common methodology for characterizing ecological risk is the Risk Quotient (RQ) method. nih.govepa.gov The RQ is a ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). nih.govnih.gov

RQ = MEC / PNEC

Measured Environmental Concentration (MEC): This is the concentration of the substance measured in an environmental compartment (e.g., water, soil, sediment). nih.gov For a comprehensive assessment, MECs from various locations and environmental media are required.

Predicted No-Effect Concentration (PNEC): The PNEC is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. nih.gov It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) by applying an assessment factor (AF) to account for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from single species to a community. nih.gov

Table 2: Ecotoxicity Endpoints and Assessment Factors for PNEC Derivation

| Ecotoxicity Endpoint | Description | Typical Assessment Factor (AF) |

| LC50 (Lethal Concentration 50%) | The concentration of a substance that is lethal to 50% of the test organisms over a specified period. | 1000 (for short-term acute data) |

| EC50 (Effective Concentration 50%) | The concentration of a substance that causes a defined effect in 50% of the test organisms. | 1000 (for short-term acute data) |

| NOEC (No Observed Effect Concentration) | The highest tested concentration at which no statistically significant adverse effect is observed. | 10 to 100 (depending on the duration and number of trophic levels tested) |

Source: Adapted from various ecological risk assessment guidelines. nih.gov

For this compound, specific ecotoxicity data is scarce. Therefore, a risk assessment would necessitate either conducting new ecotoxicological studies or using data from structurally similar OPEs as a surrogate, with appropriate justification and consideration of the increased uncertainty.

The risk is generally considered to be of concern if the RQ is greater than 1. An RQ below 1 suggests that adverse ecological effects are unlikely, though it does not guarantee the complete absence of risk.

Table 3: Illustrative Risk Quotient Calculation for a Hypothetical OPE in an Aquatic Environment

| Parameter | Value | Unit | Source |

| Measured Environmental Concentration (MEC) in surface water | 0.1 | µg/L | Hypothetical measurement |

| Lowest acute LC50 for a fish species | 100 | µg/L | Hypothetical ecotoxicity data |

| Assessment Factor (AF) | 1000 | - | Standard practice for acute data |

| Predicted No-Effect Concentration (PNEC) | 0.1 | µg/L | PNEC = LC50 / AF |

| Risk Quotient (RQ) | 1 | - | RQ = MEC / PNEC |

In this hypothetical example, the RQ of 1 suggests a potential for ecological risk, warranting further investigation or risk management measures. The actual risk posed by this compound would depend on its real-world environmental concentrations and its specific toxicity to relevant organisms.

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of the compound by probing the chemical environment of its atoms and the vibrations of its chemical bonds.

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organophosphorus compounds.

³¹P NMR: As phosphorus is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is a highly sensitive and direct method for characterizing phosphorus-containing compounds oxinst.commdpi.com. For Phosphoric acid, diphenyl tetradecyl ester, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. Based on data for analogous structures like diphenyl phosphate (B84403), this signal would appear in the chemical shift range typical for phosphate esters, providing information about the oxidation state and ester environment of the phosphorus atom researchgate.netresearchgate.net. Quantitative ³¹P NMR can also be employed to determine purity against a certified internal standard mdpi.com.

¹H and ¹³C NMR: These techniques are used to confirm the organic moieties attached to the phosphate core. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl groups and a distinct set of signals for the long aliphatic tetradecyl chain. Similarly, the ¹³C NMR spectrum would display resonances corresponding to the aromatic carbons and the fourteen carbons of the alkyl group.

Solid-State NMR: For analyzing the compound in a solid or polymeric matrix, Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is utilized. ³¹P CP-MAS-NMR can provide insights into the chemical structure and molecular mobility of the compound in its solid form, which is particularly relevant to its application as an additive in materials.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ³¹P | -5 to -20 | Confirms phosphate ester environment. |

| ¹H | 7.1 - 7.4 | Aromatic protons of diphenyl groups. |

| ¹H | ~4.0 (triplet) | -O-CH₂- protons of the tetradecyl chain. |

| ¹H | 0.8 - 1.7 | Remaining aliphatic protons of the tetradecyl chain. |

| ¹³C | 150 (doublet, JPC) | Ipso-carbon of phenyl rings attached to oxygen. |

| ¹³C | 120 - 130 | Remaining aromatic carbons. |